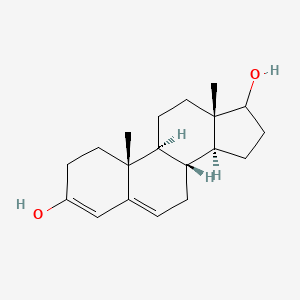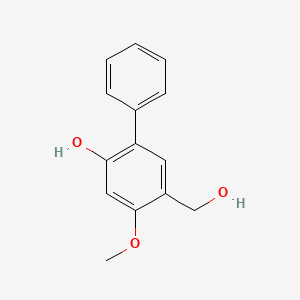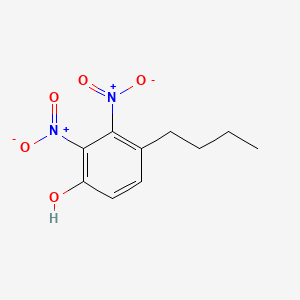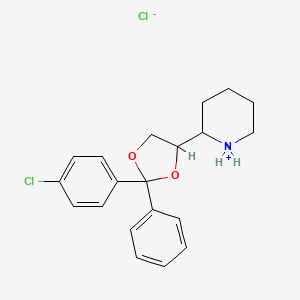
Androsta-3,5-diene-3 b,17b-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsta-3,5-diene-3 b,17b-diol is a synthetic anabolic-androgenic steroid closely related to naturally occurring androgens. It is a derivative of androstenediol, which is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-3,5-diene-3 b,17b-diol typically involves the chemical modification of androstenediol. The process may include steps such as hydrogenation, oxidation, and reduction reactions under controlled conditions to achieve the desired structural changes.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure purity and yield. The production process is carried out in specialized facilities with stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Androsta-3,5-diene-3 b,17b-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various halogenating agents like bromine (Br2) and iodine (I2) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications.
Scientific Research Applications
Androsta-3,5-diene-3 b,17b-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on hormone regulation and its potential as a therapeutic agent.
Medicine: Investigated for its anabolic and androgenic properties, which may be beneficial in treating conditions such as muscle wasting and hormonal imbalances.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Androsta-3,5-diene-3 b,17b-diol is similar to other androgens such as testosterone, androstenedione, and DHEA. it has unique structural features that distinguish it from these compounds. For example, its specific arrangement of double bonds and hydroxyl groups may confer different biological activities and metabolic stability.
Comparison with Similar Compounds
Testosterone
Androstenedione
DHEA
Androstenediol
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,11,14-17,20-21H,4-10H2,1-2H3/t14-,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
VOJYMJJLJDDANC-XZIMXZIZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC=C4[C@@]3(CCC(=C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)


![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)

![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)

![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)

![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
